[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
Description
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is an oxazole-based ester derivative. Its core structure consists of a 1,2-oxazole ring substituted at the 5-position with a 2,4-difluorophenyl group and at the 3-position with a methyl ester linked to a 2-(2-methylphenoxy)acetate moiety. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the fluorine atoms and aromatic substituents, as well as metabolic susceptibility from the ester group.
The oxazole scaffold is known for its role in medicinal chemistry, particularly in antifungal and antimicrobial agents . The 2,4-difluorophenyl group likely enhances metabolic stability and binding affinity to biological targets, while the 2-methylphenoxyacetate moiety may influence solubility and pharmacokinetic behavior.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO4/c1-12-4-2-3-5-17(12)24-11-19(23)25-10-14-9-18(26-22-14)15-7-6-13(20)8-16(15)21/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVSGKKYDTTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by Cu(I) or Ru(II) catalysts . metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its isoxazole ring is a common motif in many bioactive molecules, making it a valuable tool for drug discovery and development .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting various cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Calculated based on (oxazole-methanol: 211.167 g/mol) and esterification with 2-(2-methylphenoxy)acetic acid (166.17 g/mol). †Estimated from . ‡From . §From .
Key Observations:
Fluorination vs. Chlorination : The 2,4-difluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 4-chlorophenyl group in the oxazole-acetic acid derivative (). Fluorine’s smaller atomic size also reduces steric hindrance .
Ester vs.
Phenoxy Substituents: The 2-methylphenoxy group in the target compound and 490-M18 () introduces steric bulk, which may reduce rotational freedom and enhance binding specificity compared to simpler aryl groups.
Pharmacokinetic and Metabolic Comparisons
Table 2: Metabolic and Pharmacokinetic Properties
*Estimated using fragment-based methods. †Based on hydroxyimino-acetate analogs (). ‡Carboxylic acids generally exhibit higher aqueous solubility. §Amines often have intermediate solubility due to ionization.
Key Findings:
- The target compound’s ester group is a metabolic hotspot, as seen in related methoxyimino-acetate derivatives (e.g., 490-M24 in ), which undergo rapid hydrolysis in vivo .
- Fluorination at the 2,4-positions likely reduces oxidative metabolism by CYP450 enzymes compared to non-fluorinated analogs, as observed in posaconazole-related compounds ().
- The 2-methylphenoxy group may delay phase I metabolism by sterically shielding the ester linkage, a phenomenon noted in sulfonylurea herbicides ().
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a synthetic organic molecule characterized by its unique oxazole ring structure and various substituents that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- An oxazole ring that contributes to its reactivity.
- A difluorophenyl substituent that may enhance lipophilicity and metabolic stability.
- An acetate group that can undergo hydrolysis, impacting its bioavailability.
Biological Activity Overview
Compounds with oxazole structures are known for their diverse biological activities, including:
- Antibacterial Properties : Oxazole derivatives have shown efficacy against various bacterial strains by inhibiting key metabolic pathways.
- Antifungal Activity : Similar compounds have demonstrated the ability to disrupt fungal cell wall synthesis.
- Anticancer Effects : Studies indicate that oxazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
The biological activity of this compound is primarily attributed to its interaction with biological targets. The oxazole ring can participate in:
- Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their function. For example, similar oxazole compounds have been shown to inhibit aldose reductase, which is relevant for managing diabetic complications .
- Receptor Modulation : The structural characteristics allow for potential interactions with various receptors, influencing signaling pathways critical for cellular function.
Case Studies
- Anticancer Activity : A study demonstrated that fluorinated oxazoles exhibited significant antiproliferative activity against breast cancer cells. The mechanism involved the formation of DNA adducts through metabolic activation .
- Antimicrobial Studies : Research indicated that derivatives similar to the target compound inhibited bacterial growth by disrupting cell membrane integrity and inhibiting protein synthesis .
Data Table of Biological Activities
| Biological Activity | Compound Type | Mechanism |
|---|---|---|
| Antibacterial | Oxazole | Enzyme inhibition |
| Antifungal | Oxazole | Cell wall disruption |
| Anticancer | Oxazole | DNA adduct formation |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : The presence of fluorine atoms may improve the absorption and distribution profile in biological systems.
- Metabolism : Initial studies suggest that metabolism could activate the compound, leading to increased efficacy against cancer cells .
- Toxicological Profile : Preliminary assessments indicate a favorable safety profile; however, comprehensive toxicity studies are necessary.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate?
The synthesis involves multi-step reactions, including oxazole ring formation and esterification. A typical route may include:
- Oxazole Core Construction : Cyclization of a nitrile oxide with a difluorophenyl-substituted alkene under [3+2] dipolar cycloaddition conditions .
- Esterification : Coupling the oxazole methanol derivative with 2-(2-methylphenoxy)acetic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity . Critical conditions include inert atmosphere (N₂/Ar), controlled temperatures (0–60°C), and moisture-free solvents .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 7.1–7.5 ppm, oxazole methylene at δ 4.8–5.2 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) and monitor degradation .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 403.12) .
- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition : Screen against kinase or protease targets (e.g., COX-2, EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
- Solubility/Stability : PBS (pH 7.4) and simulated gastric fluid studies to assess bioavailability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Substituent Variation : Replace 2-methylphenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density .
- Oxazole Modifications : Introduce methyl or halogen substituents at the oxazole 4-position to enhance steric effects .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with difluorophenyl) .
- In Vivo Validation : Test analogs in rodent models for pharmacokinetics (e.g., AUC, Cₘₐₓ) .
Q. What computational strategies can predict metabolic stability and reactive intermediates?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites prone to oxidation .
- Metabolite Prediction : Use software like MetaSite to simulate Phase I/II metabolism (e.g., CYP3A4-mediated hydroxylation) .
- MD Simulations : Assess binding stability in target proteins (e.g., 100 ns trajectories in GROMACS) .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield false positives .
- Dose-Response Refinement : Use 8-point dilution series (0.1–100 µM) to minimize variability .
- Batch Consistency : Validate compound purity across synthetic batches via LC-MS .
Q. What strategies improve solubility without compromising target binding?
- Prodrug Design : Introduce phosphate or PEGylated esters at the acetate moiety for enhanced aqueous solubility .
- Co-Crystallization : Use cyclodextrins or liposomal encapsulation to maintain stability .
- Salt Formation : Explore sodium or hydrochloride salts of the carboxylic acid derivative .
Q. How to evaluate the compound’s potential for off-target effects?
- Panel Screening : Test against 50+ kinases/pharmacologically relevant targets (e.g., Eurofins Cerep panels) .
- Transcriptomics : RNA-seq analysis on treated cells to identify dysregulated pathways .
- Toxicity Profiling : AMES test for mutagenicity and hERG assay for cardiac risk .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., solvent grade, stirring speed) to minimize batch variability .
- Contradiction Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify assay-specific artifacts .
- Advanced Characterization : Utilize 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
